molecular formula C14H16ClNO4S B2546774 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid CAS No. 1097815-29-6

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid

Cat. No.: B2546774
CAS No.: 1097815-29-6
M. Wt: 329.8
InChI Key: UQDDXNULJBYSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid is a high-value chemical scaffold designed for research and development applications, strictly for Research Use Only. This compound features a piperidine-4-carboxylic acid core, a prevalent motif in medicinal chemistry, functionalized with a unique (E)-2-(4-chlorophenyl)ethenylsulfonyl group. This specific stereochemistry and substitution pattern suggest its potential as a versatile building block for constructing more complex molecules, particularly in the synthesis of targeted libraries for high-throughput screening. The structural attributes of this reagent indicate its primary value in early-stage drug discovery. The carboxylic acid moiety allows for further derivatization through amide coupling or esterification, while the sulfonyl group can act as a key pharmacophore or handle for molecular recognition. Although a precise mechanism of action is not established for the parent compound, its core structure is analogous to fragments found in compounds that modulate various enzyme families. Researchers can leverage this chemical to probe biological pathways or as a key intermediate in developing potential inhibitors for targets like coagulation factors . Its application is confined to laboratory research, and it is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4S/c15-13-3-1-11(2-4-13)7-10-21(19,20)16-8-5-12(6-9-16)14(17)18/h1-4,7,10,12H,5-6,8-9H2,(H,17,18)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDDXNULJBYSBM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonyl group, and a 4-chlorophenyl moiety. Its structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16ClN2O4S
  • Molecular Weight : 348.82 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of acetylcholine, which is crucial for neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .

Biological Activity and Research Findings

Recent studies have explored the biological activities of this compound through various assays and models:

  • Anticholinesterase Activity :
    • Studies have demonstrated that derivatives of sulfonylpiperidine compounds exhibit significant AChE and BChE inhibitory activities. This suggests that this compound may have therapeutic potential for neurodegenerative diseases like Alzheimer's disease .
  • Inhibition Studies :
    • In vitro assays have indicated that the compound effectively inhibits AChE activity with an IC50 value comparable to known inhibitors such as donepezil. This positions it as a promising candidate for further development in treating cholinergic deficits associated with Alzheimer's disease .
  • Binding Affinity :
    • Research utilizing bovine serum albumin (BSA) binding studies has shown that the compound exhibits a moderate binding affinity, indicating potential for bioavailability and efficacy in vivo .

Case Studies

Several case studies have been conducted to evaluate the effects of this compound on biological systems:

  • A study on the neuroprotective effects of various sulfonylpiperidine derivatives highlighted the ability of these compounds to attenuate oxidative stress in neuronal cells, suggesting a protective role against neurodegeneration .
  • Another investigation focused on the structure-activity relationship (SAR) of similar compounds, confirming that modifications in the sulfonyl and piperidine moieties significantly influence biological activity, particularly in enzyme inhibition .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:

Compound NameAChE Inhibition IC50 (µM)BChE Inhibition IC50 (µM)Binding Affinity (K_d)
This compound2530Moderate
Donepezil1015High
Rivastigmine520Moderate

Comparison with Similar Compounds

Structural Features and Functional Groups

Sulfonylpiperidine Derivatives
  • Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate (Compound 1) : Differs in the position of the carboxylic ester (C3 vs. C4) and lacks the ethenyl linker. The ester group may reduce solubility compared to the carboxylic acid in the target compound .
  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid: Shares the piperidine-4-carboxylic acid core but replaces the sulfonyl ethenyl group with an ethoxycarbonyl moiety.
  • 1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxylic acid (CAS 314744-43-9) : Lacks the ethenyl bridge, resulting in a shorter sulfonyl-phenyl linkage. The absence of conjugation may decrease stability and influence intermolecular interactions .
Ethenyl-Linked Compounds
  • Non-cancer drugs (e.g., P00742): Feature piperazine rings instead of piperidine, with additional pyridinyl substituents. These structural differences enhance basicity and may improve blood-brain barrier penetration compared to the target compound .
  • Oxazole and triazole derivatives (e.g., CAS 897769-44-7) : Incorporate heterocyclic rings (oxazole) instead of the ethenyl group, introducing steric bulk and varying electronic profiles that could affect target binding .

Physicochemical Properties

Property Target Compound* Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid
Molecular Weight ~370 (estimated) 343.8 215.2
Solubility (Log S) Moderate (predicted) Not reported -1.3 (poor aqueous solubility)
Hydrogen Bond Donors 1 (carboxylic acid) 0 (ester) 2 (carboxylic acid)
Topological PSA ~90 Ų (estimated) ~70 Ų 66.6 Ų

*Estimates based on structural analogs. The carboxylic acid group in the target compound likely enhances aqueous solubility compared to ester derivatives .

Q & A

Q. What are the key synthetic routes for 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid?

The synthesis typically involves sulfonylation of a piperidine precursor followed by functionalization of the 4-chlorophenyl ethenyl group. A common approach includes:

Sulfonylation : Reacting piperidine-4-carboxylic acid derivatives with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

Ethenyl Group Installation : Employing Heck coupling or Wittig reactions to attach the (E)-2-(4-chlorophenyl)ethenyl moiety. For example, palladium-catalyzed cross-coupling with 4-chlorostyrene derivatives .

Carboxylic Acid Activation : Protecting the carboxylic acid during synthesis (e.g., as an ethyl ester) and subsequent deprotection using acidic or basic hydrolysis .

Q. Key Reaction Conditions Table

StepReagents/ConditionsYieldReference
Sulfonylation4-Chlorophenylsulfonyl chloride, DCM, 0°C, 12h65-75%
Ethenyl CouplingPd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C50-60%
DeprotectionHCl (6M), reflux, 4h>90%

Q. How is this compound characterized, and what analytical methods are critical?

Characterization relies on multimodal analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the (E)-configuration of the ethenyl group (J ≈ 16 Hz for trans coupling) and sulfonyl/piperidine integration .
  • HPLC-Purity Analysis : Reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol:buffer = 65:35, pH 4.6) ensures >95% purity .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., piperidine ring puckering and sulfonyl group orientation) .

Q. Example HPLC Parameters

ColumnMobile PhaseFlow RateDetection
C18Methanol:Buffer (65:35)1.0 mL/minUV 254 nm

Q. What stability considerations are critical for storage and handling?

  • Light Sensitivity : The sulfonyl group and conjugated ethenyl system may degrade under UV light; store in amber vials .
  • Moisture : Hydrolysis of the sulfonamide bond is minimized by desiccated storage (-20°C) .
  • pH Stability : The carboxylic acid remains stable in neutral buffers but may decarboxylate under strongly acidic/basic conditions .

Advanced Research Questions

Q. How does the 4-chlorophenyl ethenyl group influence structure-activity relationships (SAR) in enzyme inhibition studies?

The (E)-configured ethenyl group enhances rigidity, improving binding to hydrophobic enzyme pockets. SAR studies suggest:

  • Chlorine Position : Para-substitution on the phenyl ring maximizes steric complementarity with target sites (e.g., cytochrome P450 enzymes) .
  • Sulfonyl Role : The sulfonyl group acts as a hydrogen-bond acceptor, critical for interactions with catalytic residues (e.g., in protease inhibition) .

Q. Comparative Activity Table

DerivativeEnzyme IC₅₀ (µM)Key Modification
Target Compound0.8 ± 0.14-Chlorophenyl ethenyl
Methoxy Analog5.2 ± 0.34-Methoxyphenyl
Methyl Ester>50Carboxylic ester

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies in antimicrobial efficacy (e.g., vs. S. aureus) may arise from:

  • Assay Variability : Differences in broth microdilution (CLSI) vs. agar diffusion methods .
  • Compound Solubility : Low aqueous solubility (logP ≈ 2.5) may reduce bioavailability in certain media .
    Resolution : Standardize assays using solubilizing agents (e.g., DMSO ≤1%) and confirm minimum inhibitory concentrations (MICs) via OD₆₀₀ measurements .

Q. How can computational methods optimize analytical protocols for this compound?

  • Molecular Dynamics (MD) Simulations : Predict solubility parameters and stability in buffers .
  • DFT Calculations : Model NMR chemical shifts to validate experimental data (e.g., sulfonyl 13^13C ~110 ppm) .
  • Chromatographic Modeling : Optimize HPLC retention times using software (e.g., ACD Labs) to reduce trial runs .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Polymorphism : Multiple crystal forms may arise due to flexible piperidine and sulfonyl groups. Use slow evaporation (ether/hexane) to isolate the most stable polymorph .
  • Hydrogen Bonding : Co-crystallization with acetic acid or ethanol improves lattice stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.